molecular formula C16H15N3O B12638451 7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol CAS No. 920282-93-5

7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol

Cat. No.: B12638451
CAS No.: 920282-93-5
M. Wt: 265.31 g/mol
InChI Key: AUVUINPZZOVKJG-UHFFFAOYSA-N
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Description

7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol (CAS: 920282-93-5) is a hybrid molecule featuring a 1,2,3-triazole ring substituted with a benzyl group at the N1 position, linked to a hepta-4,6-diyn-1-ol chain. The structure combines the rigidity of conjugated triple bonds with the hydrogen-bonding capability of the hydroxyl group and the aromatic/heterocyclic properties of the benzyl-triazole moiety. This compound is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for triazole formation .

Properties

CAS No.

920282-93-5

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

7-(1-benzyltriazol-4-yl)hepta-4,6-diyn-1-ol

InChI

InChI=1S/C16H15N3O/c20-12-8-3-1-2-7-11-16-14-19(18-17-16)13-15-9-5-4-6-10-15/h4-6,9-10,14,20H,3,8,12-13H2

InChI Key

AUVUINPZZOVKJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C#CC#CCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol typically involves a multi-step process. One common method is the click reaction between an azide and an alkyne, catalyzed by copper(I) ions. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)

    Catalyst: Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

    Temperature: Room temperature to 60°C

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne groups can be reduced to alkenes or alkanes.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or Chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or Sodium methoxide (NaOMe) in an aprotic solvent.

Major Products

    Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.

    Reduction: Formation of benzyl alkenes or alkanes.

    Substitution: Formation of various benzyl-substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences and similarities with related compounds:

Compound Name Molecular Formula Key Functional Groups Key Structural Features Potential Applications
7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol C₁₆H₁₄N₃O Alcohol, 1,2,3-triazole, conjugated diyne Benzyl-triazole + heptadiynol chain Antimicrobial, click chemistry
Deca-4,6,8-triyn-1-ol (C51) C₁₀H₁₀O Alcohol, conjugated triyne Linear polyacetylene with terminal -OH Antimicrobial
Deca-4,6,8-triynal (C52) C₁₀H₈O Aldehyde, conjugated triyne Linear polyacetylene with terminal -CHO Synthetic intermediate
7-(Triisopropylsilyl)hepta-4,6-diyn-1-ol (C54) C₁₆H₂₆OSi Alcohol, silyl-protected diyne Silyl ether + heptadiynol chain Protective group strategies
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-amine) C₃₀H₂₇N₁₀ Benzyl-triazole, amine linker Tridentate ligand with three triazole arms Click chemistry catalyst

Key Observations:

  • Functional Groups: The target compound’s alcohol group distinguishes it from aldehyde-bearing C52, which may enhance solubility or enable further derivatization.
  • Triazole Role: Unlike TBTA, which uses triazoles as ligands for copper in click chemistry, the target compound’s triazole may serve as a pharmacophore or structural stabilizer .

Challenges and Opportunities

  • Data Gaps: Limited evidence on the target compound’s physical properties (e.g., melting point, solubility) and bioactivity necessitates further experimental validation.
  • Synthetic Optimization: Yields for similar compounds (e.g., 32% for C53) suggest room for improving the efficiency of diyne chain formation .

Biological Activity

7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The presence of the triazole moiety is significant due to its known interactions with biological targets, including enzymes and proteins. This article reviews the biological activity of this compound based on recent studies and findings.

Synthesis and Structure

The synthesis of 7-(1-benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method in click chemistry. This process allows for the efficient formation of the triazole ring, which is crucial for the compound's biological activity. The structural characteristics of this compound include a hepta-diyne backbone and a hydroxyl group that may influence its solubility and interaction with biological systems.

Anticancer Properties

Recent studies have indicated that compounds containing the triazole structure exhibit notable anticancer activities. For instance:

  • Inhibition of Cancer Cell Growth : A related compound, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide, demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 (human breast cancer) with an IC50 value of 46 nM . This suggests that similar triazole derivatives could exhibit comparable or enhanced anticancer properties.
  • Mechanism of Action : The mechanism underlying these effects often involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry and confocal microscopy studies that showed perturbation of normal microtubule activity in treated cells .

Antimicrobial Activity

The triazole structure is also associated with antimicrobial properties. Research has shown that derivatives of 1-benzyltriazole can interact with bacterial enzymes, potentially leading to inhibition of growth. The specific mechanisms often involve binding to essential proteins within microbial cells.

Study 1: Antiproliferative Activity Assessment

A study evaluated several triazole derivatives for their cytotoxicity against various cancer cell lines using MTT assays. The results highlighted that compounds with specific substitutions on the benzyl group exhibited enhanced activity against breast cancer cells (MCF-7) and leukemia cells (HL-60). The detailed findings are summarized in Table 1.

CompoundIC50 (µM)Cell Line
4a7.3MCF-7
4b21.9HL-60
4e0.87MDA-MB-435
13e0.046MCF-7

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds inhibit cancer cell proliferation. It was found that at concentrations above their IC50 values, certain compounds exhibited cytostatic rather than cytotoxic effects, indicating their potential as therapeutic agents without causing extensive cell death .

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